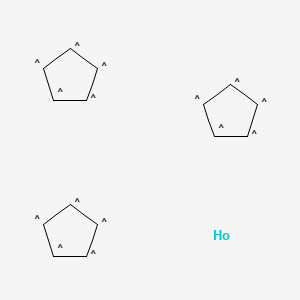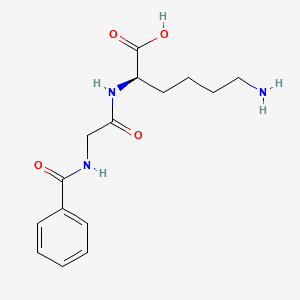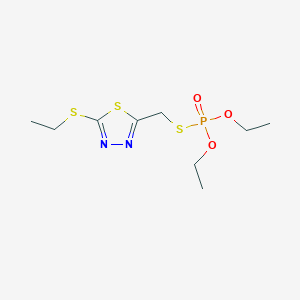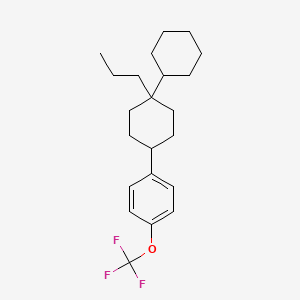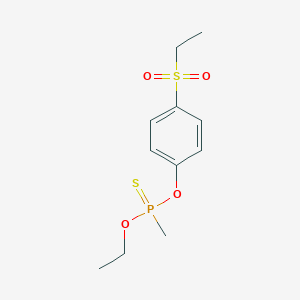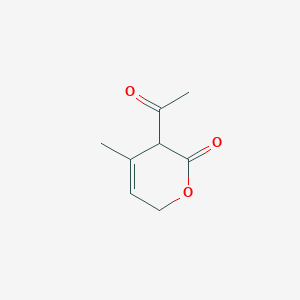![molecular formula C14H26ClNO5 B13827801 [1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a quaternary ammonium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride typically involves multi-step organic reactions. One common approach is to start with a naphthalene derivative, which undergoes hydroxylation and subsequent functional group transformations to introduce the hydroxymethyl and quaternary ammonium groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the hydroxyl groups, potentially converting them into hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .
Biology: In biological research, the compound’s hydroxyl groups and quaternary ammonium ion are of interest for studying interactions with biological molecules, such as proteins and nucleic acids .
Medicine: Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects .
Industry: In industry, the compound can be used in the production of specialty chemicals and materials. Its functional groups make it suitable for use in polymer synthesis and other industrial processes .
Mecanismo De Acción
The mechanism of action of [1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the quaternary ammonium ion can interact with negatively charged sites. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparación Con Compuestos Similares
- 1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione
- 1,2-Dimethoxyanthraquinone
- Morindone-5-methylether
Comparison: Compared to these similar compounds, [1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride is unique due to its quaternary ammonium ion, which imparts distinct chemical and biological properties. This feature allows it to interact differently with molecular targets, potentially leading to unique applications in various fields .
Propiedades
Fórmula molecular |
C14H26ClNO5 |
|---|---|
Peso molecular |
323.81 g/mol |
Nombre IUPAC |
(1R,2R)-5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH.2H2O/c1-8(2)15-12-5-3-9-10(14(12)18)4-6-13(17)11(9)7-16;;;/h4,6,8,12,14-18H,3,5,7H2,1-2H3;1H;2*1H2/t12-,14-;;;/m1.../s1 |
Clave InChI |
RDTXKPJLTJSCSP-DYRISMOESA-N |
SMILES isomérico |
CC(C)N[C@@H]1CCC2=C([C@H]1O)C=CC(=C2CO)O.O.O.Cl |
SMILES canónico |
CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.O.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


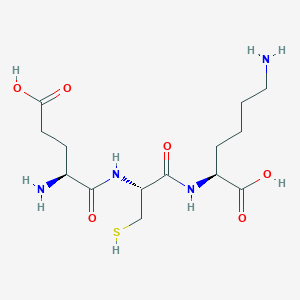
![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)
![(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)


